molecular formula C26H22N4O B2495085 3-phenyl-1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one CAS No. 946279-25-0

3-phenyl-1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B2495085
CAS No.: 946279-25-0
M. Wt: 406.489
InChI Key: SUTWSXFJOUEEGM-UHFFFAOYSA-N
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Description

3-Phenyl-1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a complex organic compound characterized by its intricate molecular structure, which includes multiple phenyl rings and a quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoxaline core. One common approach is the condensation of 1,2-diamines with 1,2-diketones under acidic conditions to form the quinoxaline ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Adsorption and corrosion inhibition properties of N -{ n -1-R-5 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of new functional groups, leading to derivatives with altered properties.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

  • Biology: Its biological activity has been explored in various studies, including its potential as a corrosion inhibitor for mild steel[_{{{CITATION{{{_2{Adsorption and corrosion inhibition properties of N -{ n -1-R-5 ....

  • Medicine: Research is ongoing to determine its potential therapeutic uses, such as in the treatment of certain diseases.

  • Industry: Its unique properties make it suitable for use in the development of new materials and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in the context of corrosion inhibition, it may adsorb onto the surface of mild steel, forming a protective layer that prevents oxidation and corrosion. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaindolizine

  • N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives

Uniqueness: 3-Phenyl-1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one stands out due to its specific arrangement of phenyl and quinoxaline groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-phenyl-1-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O/c31-26(14-11-19-7-3-1-4-8-19)30-25(18-23(29-30)20-9-5-2-6-10-20)21-12-13-22-24(17-21)28-16-15-27-22/h1-10,12-13,15-17,25H,11,14,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTWSXFJOUEEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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